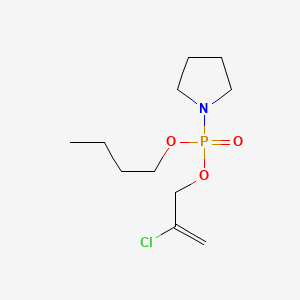
Phosphonic acid, 1-pyrrolidinyl-, (2-chloroallyl) butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, 1-pyrrolidinyl-, (2-chloroallyl) butyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group This compound is notable for its unique structural features, which include a pyrrolidinyl group, a 2-chloroallyl moiety, and a butyl ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 1-pyrrolidinyl-, (2-chloroallyl) butyl ester typically involves the reaction of phosphonic acid derivatives with appropriate alkylating agents. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often include the use of a solvent such as toluene or dichloromethane and a catalyst like iodine or aluminum chloride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the pure compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 1-pyrrolidinyl-, (2-chloroallyl) butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the 2-chloroallyl group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates. These products can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
Phosphonic acid, 1-pyrrolidinyl-, (2-chloroallyl) butyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs or targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of phosphonic acid, 1-pyrrolidinyl-, (2-chloroallyl) butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. For example, the phosphonic acid group can mimic phosphate groups in biological systems, leading to inhibition or activation of enzymatic processes. The 2-chloroallyl moiety may also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphonic acid, 1-pyrrolidinyl-, (2-chloroallyl) butyl ester include other phosphonic acid derivatives, such as:
Glyphosate: A widely used herbicide with a phosphonic acid group.
Ethephon: A plant growth regulator that releases ethylene.
Bisphosphonates: Drugs used to treat osteoporosis by inhibiting bone resorption.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the pyrrolidinyl and 2-chloroallyl groups, in particular, provides opportunities for novel interactions and transformations that are not observed with other phosphonic acid derivatives.
Properties
CAS No. |
62484-93-9 |
|---|---|
Molecular Formula |
C11H21ClNO3P |
Molecular Weight |
281.71 g/mol |
IUPAC Name |
1-[butoxy(2-chloroprop-2-enoxy)phosphoryl]pyrrolidine |
InChI |
InChI=1S/C11H21ClNO3P/c1-3-4-9-15-17(14,16-10-11(2)12)13-7-5-6-8-13/h2-10H2,1H3 |
InChI Key |
DBSZKQHLPQSTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(N1CCCC1)OCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















